Sulfobutylether-beta-cyclodextrin is a modified derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units. This compound has gained significant attention due to its enhanced solubility and ability to form inclusion complexes with various hydrophobic drugs, making it a valuable excipient in pharmaceutical formulations. The unique properties of sulfobutylether-beta-cyclodextrin stem from the introduction of sulfobutyl ether groups, which improve its solubility in aqueous solutions and reduce toxicity compared to other cyclodextrin derivatives.
Sulfobutylether-beta-cyclodextrin was first synthesized in the early 1990s by researchers including Stella and Rajewski, who aimed to enhance the solubilization of poorly soluble drugs. The compound is commercially known as Captisol, which has been widely used in drug formulation due to its favorable properties.
Sulfobutylether-beta-cyclodextrin falls under the category of sulfoalkyl ether-cyclodextrins, which are characterized by the presence of sulfonate groups. It is classified based on its degree of substitution, which indicates the number of sulfobutyl groups attached to the cyclodextrin molecule.
The synthesis of sulfobutylether-beta-cyclodextrin involves several key steps:
The yield and purity of the final product can be optimized by controlling reaction parameters such as temperature, pH, and reaction time .
The synthesis can be performed using batch or continuous flow methods. In batch processes, sodium hydroxide is added incrementally while monitoring pH to ensure complete reaction of beta-cyclodextrin. Continuous flow methods allow for more efficient processing and better control over reaction conditions .
Sulfobutylether-beta-cyclodextrin retains the characteristic toroidal structure of beta-cyclodextrin but features multiple sulfobutyl ether substituents at the primary hydroxyl positions (C6) of the glucose units. The degree of substitution can vary, typically ranging from 1 to 7, affecting its solubility and complexation properties.
The primary chemical reaction involved in synthesizing sulfobutylether-beta-cyclodextrin is the nucleophilic substitution where hydroxyl groups on beta-cyclodextrin react with 1,4-butane sultone:
This reaction is facilitated by the presence of a strong base (sodium hydroxide), which activates the hydroxyl groups for substitution .
The reaction typically occurs under mild conditions (temperature around 65-75°C) and requires careful pH control to optimize yield and minimize side reactions. The removal of unreacted sultone post-reaction is crucial for obtaining a pure product suitable for pharmaceutical applications .
Sulfobutylether-beta-cyclodextrin acts primarily as a solubilizing agent through its ability to form inclusion complexes with hydrophobic drugs. The mechanism involves:
This mechanism significantly increases the bioavailability of poorly soluble drugs by enhancing their solubility in physiological conditions .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are commonly used to characterize sulfobutylether-beta-cyclodextrin and assess its purity and degree of substitution .
Sulfobutylether-beta-cyclodextrin has numerous scientific applications:
The invention of Sulfobutylether-β-Cyclodextrin exemplifies successful academic-industrial collaboration. In the late 1970s, Professor Arnold Repta at the University of Kansas identified solubility limitations of anticancer drug candidates as a major formulation challenge. This observation catalyzed collaboration between medicinal chemists Roger Rajewski and Valentino Stella, who systematically engineered anionic cyclodextrin derivatives with improved safety profiles [2] [3]. The University of Kansas provided critical intellectual and infrastructural support, patenting the first sulfobutyl ether derivatives in 1990.
Industrial partnership became pivotal when Janssen Pharmaceuticals and the U.S. National Institutes of Health engaged in patent interference proceedings over hydroxypropyl-β-cyclodextrin. This legal challenge prompted Pfizer to license the University of Kansas's Sulfobutylether-β-Cyclodextrin technology in 1991 for voriconazole formulation development. Subsequent commercialization through CyDex Pharmaceuticals (founded explicitly for Sulfobutylether-β-Cyclodextrin development) and later acquisition by Ligand Pharmaceuticals established the infrastructure for large-scale manufacturing under the trade name Captisol®. This symbiotic relationship enabled translation from academic discovery to clinical implementation, with over 15 FDA-approved products utilizing the platform by 2024 [2] [3].
Table 2: Key Milestones in Sulfobutylether-β-Cyclodextrin Development
Year | Milestone | Contributing Organizations |
---|---|---|
1978 | Identification of formulation challenges | University of Kansas |
1980 | Synthesis of sulfobutyl ether derivatives | University of Kansas |
1990 | Patent filing for sulfobutylether cyclodextrins | University of Kansas |
1991 | Technology license agreement | Pfizer/University of Kansas |
1997 | First Captisol®-enabled product (Geodon®) | CyDex Pharmaceuticals |
2020 | Emergency approval of remdesivir formulation | Ligand Pharmaceuticals/Gilead Sciences |
Historical progression based on institutional documentation [2] [5]
The molecular design of Sulfobutylether-β-Cyclodextrin incorporated three foundational theoretical frameworks:
Density functional theory calculations further predicted that sulfobutyl ether substitution at the C-2 and C-3 hydroxyl positions would maximize host-guest binding energy (-1.727 ± 0.042 kcal·mol⁻¹) while maintaining rapid drug liberation kinetics (binding constant Kb = 53.66 ± 9.24 mM) [1]. These theoretical frameworks guided the rational design of Sulfobutylether-β-Cyclodextrin with specific attention to dynamic complexation behavior in physiological environments.
Early sulfated cyclodextrins provided proof-of-concept for anionic derivatives but exhibited critical limitations. Direct sulfonation generated heterogeneous mixtures with unstable sulfate esters that hydrolyzed under physiological conditions. Parmerter's 1969 synthesis of sulfoalkylated cyclodextrins represented a significant advancement, though propyl derivatives still demonstrated suboptimal stability and binding characteristics [3] [5].
Systematic optimization revealed that butyl spacers between the cyclodextrin ring and sulfonate group provided ideal cavity dimensions for drug complexation while maintaining hydrolytic stability. Degree of substitution (DS) optimization proved equally critical:
This optimization yielded Sulfobutylether-β-Cyclodextrin with approximately seven sulfobutyl ether groups per molecule (SBE7-β-cyclodextrin), formally standardized as sodium sulfobutylether-β-cyclodextrin in pharmacopeias. Analytical characterization confirmed the amorphous nature of Sulfobutylether-β-Cyclodextrin complexes, with X-ray diffractometry showing broad peaks at 19.0° and 19.5° 2θ angles, eliminating crystallization-related nephrotoxicity concerns [1] [3]. The final optimized structure demonstrated negligible cholesterol depletion (validated through fluorescence cholesterol assays) while providing broad-spectrum drug complexation capabilities essential for pharmaceutical applications [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7